5-Benzyl-6-Methylthiouracil

Übersicht

Beschreibung

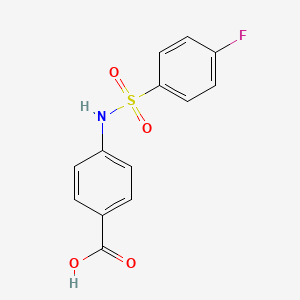

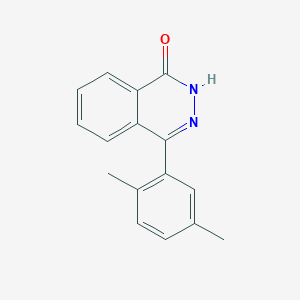

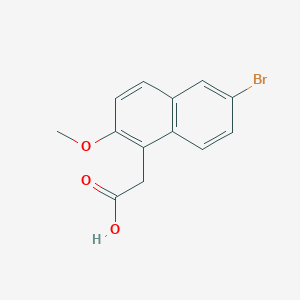

5-Benzyl-6-methylthiouracil is a derivative of thiouracil, a class of compounds known for their antithyroid properties This compound features a benzyl group at the 5-position and a methyl group at the 6-position of the thiouracil ring

Wissenschaftliche Forschungsanwendungen

5-Benzyl-6-methylthiouracil has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s antithyroid properties make it useful in studying thyroid function and related disorders.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

Target of Action

5-Benzyl-6-methylthiouracil, also known as 5-benzyl-2-mercapto-6-methylpyrimidin-4-ol, is an organosulfur compound that is used as an antithyroid preparation . It primarily targets the thyroid gland , specifically the formation of stored thyroid hormone, thyroglobulin .

Mode of Action

The compound acts by decreasing the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This action is similar to that of propylthiouracil, a well-known antithyroid drug .

Pharmacokinetics

The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .

Result of Action

The primary result of this compound’s action is the reduction of thyroid hormone levels in the body. This can help manage conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .

Biochemische Analyse

Biochemical Properties

5-Benzyl-6-methylthiouracil plays a significant role in biochemical reactions, particularly in the inhibition of thyroid hormone synthesis. It interacts with thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in thyroglobulin, which is a precursor to thyroid hormones. By inhibiting thyroid peroxidase, this compound reduces the production of thyroid hormones, thereby exerting its antithyroid effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In thyroid cells, it inhibits the synthesis of thyroid hormones, leading to a decrease in thyroid hormone levels. This inhibition affects cell signaling pathways, particularly those involved in thyroid hormone regulation. Additionally, this compound can influence gene expression related to thyroid hormone synthesis and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of thyroid peroxidase. This enzyme is responsible for the oxidation of iodide to iodine, a critical step in the synthesis of thyroid hormones. By binding to the active site of thyroid peroxidase, this compound prevents the enzyme from catalyzing this reaction, thereby reducing the production of thyroid hormones. This inhibition also affects the expression of genes involved in thyroid hormone synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antithyroid effects can diminish with prolonged exposure due to potential degradation or metabolic inactivation. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in thyroid function, including alterations in thyroid hormone levels and thyroid gland morphology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thyroid hormone synthesis without causing significant adverse effects. At higher doses, it can lead to toxic effects, including hepatotoxicity and bone marrow suppression. These adverse effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The metabolites of this compound are excreted primarily through the kidneys .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its uptake into thyroid cells. Once inside the cells, the compound accumulates in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis. The distribution of this compound is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the thyroid gland, where it targets thyroid peroxidase in the follicular cells. The compound’s activity is influenced by its localization to specific cellular compartments, including the endoplasmic reticulum and the Golgi apparatus, where thyroid hormone synthesis occurs. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-methylthiouracil typically involves the condensation of ethyl acetoacetate with thiourea, followed by the introduction of a benzyl group at the 5-position. The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. The process can be summarized as follows:

- Condensation of ethyl acetoacetate with thiourea to form 6-methylthiouracil.

- Benzylation of 6-methylthiouracil using benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Benzyl-6-methylthiouracil undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiouracil derivatives.

Vergleich Mit ähnlichen Verbindungen

Methylthiouracil: A closely related compound with similar antithyroid properties.

Propylthiouracil: Another thiouracil derivative used clinically to treat hyperthyroidism.

Methimazole: A thioamide compound with a similar mechanism of action but different chemical structure.

Uniqueness: 5-Benzyl-6-methylthiouracil is unique due to the presence of both benzyl and methyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiouracil derivatives. Its specific substitution pattern can influence its reactivity and interactions with biological targets.

Eigenschaften

IUPAC Name |

5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEXCHUDIUXJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189886 | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36361-79-2 | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)